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4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine

Cat. No.: B3248554
CAS No.: 187848-00-6
M. Wt: 212.22 g/mol
InChI Key: DGNSTKXPQRVXIA-UHFFFAOYSA-N
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Description

Significance of 2-Aminothiazole (B372263) Derivatives in Medicinal Chemistry and Chemical Biology

The 2-aminothiazole scaffold is a recurring motif in a vast array of biologically active molecules, establishing it as a structure of considerable interest in medicinal chemistry. researchgate.netscholarsresearchlibrary.comnih.govnih.gov This prominence is due to the wide spectrum of pharmacological activities its derivatives have been shown to exhibit. Research has documented that compounds incorporating the 2-aminothiazole core possess potent antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties, among others. scholarsresearchlibrary.comnih.gov

The versatility of the 2-aminothiazole moiety allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govnih.gov This has led to the development of numerous derivatives with selective and potent inhibitory activity against various therapeutic targets, including a range of human cancer cell lines such as those for breast, lung, and colon cancer. nih.gov For instance, the anticancer drugs Dasatinib and Alpelisib contain the 2-aminothiazole nucleus, highlighting its clinical relevance. nih.gov The ability of this scaffold to serve as a foundational structure for creating diverse compound libraries makes it an invaluable tool in the drug discovery and development process. researchgate.netnih.gov

Table 1: Reported Biological Activities of 2-Aminothiazole Derivatives

Biological ActivityReference
Anticancer researchgate.netnih.gov
Antimicrobial (Antibacterial, Antifungal) researchgate.netscholarsresearchlibrary.comnih.gov
Anti-inflammatory scholarsresearchlibrary.comnih.gov
Antiviral / Anti-HIV scholarsresearchlibrary.comnih.gov
Antioxidant scholarsresearchlibrary.commdpi.com
Neuroprotective scholarsresearchlibrary.com
Antidiabetic scholarsresearchlibrary.com

General Overview of the Thiazole (B1198619) Moiety as a Privileged Structure in Biological Systems

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological receptors, thereby serving as a versatile template for the design of novel bioactive agents. researchgate.net The thiazole moiety's status as a privileged structure is evidenced by its presence in a wide range of natural products, such as Vitamin B1 (Thiamine), and numerous synthetic drugs approved for clinical use. mdpi.comeurekaselect.com

The aromatic nature of the thiazole ring, arising from the delocalization of pi electrons, provides a rigid framework with specific electronic properties. mdpi.com This allows it to engage in various non-covalent interactions with biological macromolecules like proteins and enzymes, which is fundamental to its diverse pharmacological applications. mdpi.com The success of thiazole-containing drugs, including the anticancer agents Dasatinib and Dabrafenib, underscores the utility of this scaffold in developing effective therapeutics for a variety of diseases. nih.gov Researchers continue to explore thiazole derivatives, focusing on creating new compounds with improved potency and selectivity. nih.govresearchgate.net

Research Context and Scope of 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine Investigation

The specific compound, this compound, combines the established 2-aminothiazole core with a 2,3-difluorophenyl group at the 4-position. chemicalbook.com While extensive, dedicated studies on this exact molecule are not widely published in top-tier journals, its structure suggests a clear rationale for its synthesis and investigation within drug discovery programs. The research context for such a compound is typically driven by a structure-activity relationship (SAR) approach.

The synthesis of libraries of related compounds, such as N,4-diaryl-1,3-thiazole-2-amines, is a common strategy to explore how different substituents affect biological activity. nih.govnih.govnih.gov In this case, the introduction of a difluorophenyl ring is a deliberate design choice. Fluorine atoms are often incorporated into potential drug candidates to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Investigations into structurally similar 4-aryl-thiazol-2-ylamine derivatives have shown promising results in various therapeutic areas, including as anticancer and antimicrobial agents. nih.govresearchgate.netnih.gov For example, studies on N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine derivatives have identified compounds with significant antimicrobial activity. nanobioletters.com Therefore, the investigation of this compound would likely involve its synthesis via methods like the Hantzsch thiazole synthesis, followed by screening against a panel of biological targets, such as protein kinases or microbial enzymes, to identify any potential therapeutic utility. nih.govosti.gov

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H6F2N2S chemicalbook.com
Molecular Weight212.22 g/mol chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2S B3248554 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine CAS No. 187848-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-difluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNSTKXPQRVXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Mechanistic Insights in Vitro and Preclinical Research Focus

Target Identification and Validation in Preclinical Models

Identifying the specific macromolecular targets of a compound is essential for understanding its mechanism of action and for developing safer, more effective drugs.

Identification of Potential Macromolecular Targets

While the prompt suggests S-methyl-5-thioadenosine phosphorylase (MTAP) as a potential target, the available literature does not establish a direct inhibitory link between 4-phenylthiazol-2-ylamine derivatives and this specific enzyme. MTAP is a key enzyme in the methionine salvage pathway, and its deletion in cancers makes it an attractive target for synthetic lethality approaches nih.gov. Research in this area has primarily focused on developing analogs of its natural substrate, MTA, or on targeting related enzymes like PRMT5 in MTAP-deficient cells nih.govnih.govresearchgate.netbiorxiv.org. The potential interaction of the 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine scaffold with MTAP remains an area for future investigation.

Receptor Binding Affinity Studies

The 2-aminothiazole (B372263) scaffold has been successfully incorporated into molecules designed to bind with high affinity to specific G-protein coupled receptors (GPCRs). A notable example is the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is a key regulator of the body's stress response.

A series of 2-arylamino-4-trifluoromethyl-5-aminomethylthiazoles were developed as high-affinity CRF1 receptor antagonists. One exemplary compound from this series demonstrated a high binding affinity with a Kᵢ value of 8.6 nM nih.gov. Similarly, novel thiazolo[4,5-d]pyrimidine derivatives, which are built upon a 2-aminothiazole core, have also been synthesized and evaluated as CRF1 receptor antagonists. Several of these compounds showed binding affinities superior to the well-known antagonist, antalarmin mdpi.com.

Compound ClassCompoundTargetBinding Affinity (IC50, nM)Reference
2-ArylaminothiazoleAnalogue 7aCRF1 Receptor8.6 (Kᵢ) nih.gov
Thiazolo[4,5-d]pyrimidineCompound 2CRF1 Receptor6.03 mdpi.com
Compound 5CRF1 Receptor11.22 mdpi.com
Compound 20CRF1 Receptor9.12 mdpi.com
Antalarmin (Standard)CRF1 Receptor16.60 mdpi.com

These findings validate that the 4-phenylthiazol-2-ylamine scaffold can be effectively utilized to design potent ligands for specific receptors, such as the CRF1 receptor nih.govnih.gov. The nature and position of substituents on the phenyl ring are critical for achieving high binding affinity nih.gov.

Cellular Effects and Pathway Analysis (In Vitro)

The enzymatic and receptor-level activities of 4-phenylthiazol-2-ylamine derivatives translate into measurable effects on cellular behavior and signaling pathways. In vitro studies using various cell lines have begun to map these downstream consequences.

Modulatory Effects on Specific Cellular Pathways

Apoptosis and Cell Cycle Regulation: A primary focus of research on 2-aminothiazole derivatives has been their anticancer potential, which is often mediated by the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Apoptosis Induction: Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway, characterized by the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis nih.gov.

Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest, often at the G0/G1 phase, thereby inhibiting cell proliferation nih.gov.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. Research on benzothiazole derivatives, which are structurally related to phenylthiazoles, has demonstrated an ability to suppress the NF-κB pathway. These compounds were shown to decrease the expression of the NF-κB p65 protein. This inhibition, in turn, led to a reduction in the levels of downstream inflammatory effectors such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in hepatocellular carcinoma cells nih.gov. Thiazolidinone derivatives have also been reported to reduce NF-κB expression in macrophage cell lines, further highlighting the potential of thiazole-containing scaffolds to modulate this key inflammatory pathway researchgate.net.

Cell-Based Assays for Biological Response Assessment

In vitro cell-based assays are fundamental in determining the biological activity of novel chemical entities. For the 4-phenyl-thiazol-2-ylamine scaffold, these assays typically focus on evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer and Cytotoxicity Screening: Derivatives of 2-aminothiazole are frequently evaluated for their antiproliferative effects across a variety of human cancer cell lines. researchgate.net Standard methodologies, such as the Sulforhodamine B (SRB) or MTS assays, are employed to determine the cytotoxic potential of these compounds. mdpi.comnih.gov For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Similarly, other analogs have shown potent cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and liver cancer (HepG2) cell lines. nih.govacs.org The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Illustrative Cytotoxicity of 4-Phenyl-Thiazol-2-ylamine Analogs in Cancer Cell Lines
Compound AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamideHeLa (Cervical)Not Specified1.6 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)SRB Assay10.5 nih.gov
Thiazole-benzazole hybridA549 (Lung)Not Specified17.2 - 80.6 researchgate.net
Thiazole-benzazole hybridMCF-7 (Breast)Not Specified17.2 - 80.6 researchgate.net
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7d)Not SpecifiedNot Specified1.27 (µg/mL) medwinpublishers.com

Anti-inflammatory and Mechanistic Assays: The anti-inflammatory potential of this class of compounds is often first assessed in vitro. One common method involves determining a compound's ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov Furthermore, cell-based assays using lipopolysaccharide (LPS)-stimulated microglial cells (like the BV-2 cell line) are used to investigate anti-neuroinflammatory mechanisms. nih.gov In these assays, the suppression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) is measured. nih.gov Mechanistic insights are gained by examining the compound's effect on signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is crucial in the inflammatory response. nih.gov

Antimicrobial Activity Assessment: The 2-amino-4-phenylthiazole core is also a feature in compounds screened for antimicrobial properties. asianpubs.org The biological activity is evaluated against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). medwinpublishers.com The agar plate disc diffusion method or turbidimetric methods are commonly used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Table 2: Illustrative Antimicrobial Activity of 4-Phenyl-Thiazol-2-ylamine Analogs
Compound ClassMicrobial StrainActivity MetricResultReference
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7c, 7d)E. coliMIC6.25 µg/mL medwinpublishers.com
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7c, 7d)S. aureusMIC6.25 µg/mL medwinpublishers.com
2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7a, 7b, 7e)R. oryzae (Fungus)MIC3.125 µg/mL medwinpublishers.com
4"-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole (B1198619)Salmonella typhiZone of InhibitionActive
4"-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazoleCandida albicanZone of InhibitionActive

Preclinical Pharmacological Investigations with Mechanistic Focus

Following promising in vitro data, preclinical in vivo models are utilized to explore the mechanistic underpinnings of a compound's pharmacological effects in a whole-organism context.

In Vivo Models for Mechanistic Exploration

For compounds within the 4-phenyl-thiazol-2-ylamine family, in vivo studies often focus on elucidating anti-inflammatory and immunomodulatory mechanisms.

Models of Acute Inflammation: The carrageenan-induced rat paw edema model is a widely used method to assess acute anti-inflammatory activity. wjpmr.com The injection of carrageenan, an irritant, into the paw induces a well-characterized inflammatory response involving the release of mediators like prostaglandins. By measuring the reduction in paw swelling after administration of a test compound, researchers can infer mechanisms such as the inhibition of COX enzymes, which are responsible for prostaglandin synthesis. wjpmr.com

Models of Acute Lung Injury and Immune Response: To delve deeper into immunomodulatory mechanisms, models of lipopolysaccharide (LPS)-induced acute lung injury are employed. nih.gov In these models, LPS is administered to rodents to mimic a severe bacterial infection, leading to a massive inflammatory response in the lungs. Research on 2-amino-4-phenylthiazole analogues has used this model to demonstrate in vivo anti-inflammatory activity. nih.gov Mechanistic studies in this context have shown that these compounds can inhibit the dimerization of Myeloid differentiation primary response protein 88 (MyD88), a key adapter protein in the Toll-like receptor (TLR) signaling pathway that is crucial for initiating the inflammatory cascade. nih.gov By preventing MyD8D homodimer formation, these compounds can effectively block downstream inflammatory signaling. nih.gov

Table 3: Preclinical In Vivo Models for Mechanistic Exploration of 4-Phenyl-Thiazol-2-ylamine Analogs
ModelAnimalInducing AgentMeasured Mechanistic EndpointInferred MechanismReference
Paw EdemaRatCarrageenanReduction in paw volume/swellingInhibition of inflammatory mediators (e.g., prostaglandins) wjpmr.com
Acute Lung InjuryMouseLipopolysaccharide (LPS)Inhibition of MyD88 homodimer complex formationDisruption of TLR/MyD88 signaling pathway nih.gov
NeuroinflammationMouse/RatLipopolysaccharide (LPS)Downregulation of iNOS, COX-2; Inhibition of NF-κB and ERK phosphorylation in the brainSuppression of microglial activation and associated inflammatory pathways nih.gov

These preclinical investigations are critical for understanding how these compounds function at a molecular level within a complex biological system, providing essential insights into their potential therapeutic applications and guiding further drug development.

Structure Activity Relationship Sar and Pharmacophore Modeling of 4 2,3 Difluoro Phenyl Thiazol 2 Ylamine Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of these compounds are highly sensitive to the nature and position of various substituents.

The substitution pattern on the phenyl ring at the 4-position of the thiazole (B1198619) core is a critical determinant of biological activity. The presence of fluorine atoms, in particular, can significantly influence the compound's properties. While specific data for the 2,3-difluoro substitution pattern is extrapolated from closely related analogs, general principles of fluorination in drug design are well-established. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties and conformation of the molecule without introducing significant steric bulk.

In many kinase inhibitors, fluorine substitution on the phenyl ring can enhance binding affinity through favorable interactions with the protein backbone or by altering the pKa of nearby functional groups. For instance, in a series of 4-anilinoquinazoline (B1210976) kinase inhibitors, difluoro substitution at the C-4'/C-6' positions of the anilino group resulted in a potent inhibitor of B-Raf and VEGFR2. nih.gov The 2,3-difluoro pattern in the title compound likely influences the dihedral angle between the phenyl and thiazole rings, which can be crucial for optimal orientation within the kinase active site.

The introduction of other groups on the phenyl ring also has a profound impact. Generally, electron-withdrawing groups, such as chloro, bromo, or nitro, at the para-position of the phenyl ring have been shown to enhance antibacterial or anticancer activity in related 4-phenylthiazole (B157171) derivatives. scilit.commdpi.com Conversely, electron-donating groups like methoxy (B1213986) can also contribute to potency, suggesting that the optimal substitution is target-dependent. mdpi.com

Table 1: Impact of Phenyl Ring Substitution on Biological Activity of 4-Phenylthiazol-2-ylamine Analogs (Illustrative Data from Related Series)

Compound IDPhenyl Ring SubstituentTarget/AssayPotency (IC50/EC50)Reference
Analogue 1 4-Fluorop38α MAPK250 nM scilit.com
Analogue 2 2,4-DifluoroVEGFR-2- nih.gov
Analogue 3 4-ChloroAntibacterial (E. coli)12.5 µg/mL scilit.com
Analogue 4 4-BromoAnticancer (MCF-7)10.5 µM scilit.com
Analogue 5 3,4-DimethoxyAnticancer (MCF-7)- scilit.com
Analogue 6 4-NitroAntibacterial- mdpi.com

Note: This table presents illustrative data from various 4-phenylthiazole series to demonstrate general SAR trends, as specific data for a comparable series of 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine derivatives is not publicly available.

Modifications to other parts of the molecule, particularly through the introduction of additional heterocyclic rings, are a common strategy to modulate the activity and selectivity of thiazole-based inhibitors. These substituents can engage in additional hydrogen bonding, hydrophobic, or π-stacking interactions within the target's binding site.

For example, the introduction of a morpholine (B109124) ring to thiazole derivatives has been shown to yield potent inhibitors of carbonic anhydrase-II. rsc.org In another study, the replacement of a terminal phenyl ring with a pyridyl group in aminothiazole analogs resulted in a more than 10-fold increase in antiprion potency. tandfonline.com The nature of the heterocyclic substituent, whether it is a furan (B31954), thiophene, pyrazole, or triazole, significantly impacts the biological activity, often in a target-specific manner. nih.govnih.gov For instance, derivatives containing a furan or bromothiophene substituent have demonstrated notable antibacterial activity. nih.gov

Table 2: Influence of Heterocyclic Substituents on Biological Activity (Illustrative Data from Related Thiazole Series)

Compound IDHeterocyclic SubstituentTarget/AssayPotency (IC50/MIC)Reference
Analogue A Pyridin-3-ylAntiprion (ScN2a-cl3 cells)68 nM tandfonline.com
Analogue B MorpholinoAntiprion (ScN2a-cl3 cells)51 nM tandfonline.com
Analogue C ThiopheneAntibacterial (E. coli)5-10 µg/mL nih.gov
Analogue D FuranAntibacterial- nih.gov
Analogue E PyrazoleAntifungal- nih.gov
Analogue F TriazoleAntifungal- nih.gov

The thiazole ring is not merely a scaffold but an active participant in binding to target proteins. nih.govacs.org Its aromatic nature allows for π-π stacking interactions with aromatic residues in the active site. acs.org Furthermore, the nitrogen and sulfur atoms of the thiazole ring are crucial for its biological activity. acs.org The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in non-covalent interactions, such as sulfur-π or lone pair-π interactions, which can contribute to the stability of the ligand-protein complex. nih.gov In some kinase inhibitors, the thiazole C2-amino group has been observed to form strong hydrogen bonds with key residues like aspartate in the hinge region of the kinase. acs.org

Pharmacophore Model Development and Validation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For kinase inhibitors, a typical pharmacophore model includes hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For 4-phenylthiazol-2-ylamine derivatives, pharmacophore models have been developed that highlight the importance of the 2-aminothiazole (B372263) moiety as a hydrogen bond donor and acceptor, and the phenyl ring as a hydrophobic feature. acs.orgnih.gov

The validation of a pharmacophore model is a critical step to ensure its predictive power. This is typically done by screening a database of known active and inactive compounds and assessing the model's ability to distinguish between them. nih.gov A well-validated pharmacophore model can then be used to virtually screen large compound libraries to identify novel hits with the desired biological activity.

Lead Optimization Strategies in Academic Research

Lead optimization is an iterative process in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In academic research on thiazole-based kinase inhibitors, several lead optimization strategies have been employed. nih.gov

One common strategy is substituent modification , where different functional groups are introduced at various positions of the scaffold to probe for favorable interactions with the target. This includes altering the substitution pattern on the phenyl ring and introducing different heterocyclic moieties, as discussed in sections 4.1.1 and 4.1.2.

Another strategy is scaffold hopping , where the core scaffold is replaced with a different chemical entity that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Bioisosteric replacement is also a widely used technique, where a functional group is replaced by another group with similar physical and chemical properties. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability.

Finally, structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. This approach allows for the rational design of modifications that can form specific interactions with the active site residues.

Systematic Modification for Enhanced Activity and Selectivity

Systematic modification of the 4-phenyl-thiazol-2-ylamine scaffold is a key strategy to probe interactions with biological targets and improve the therapeutic profile. This involves a methodical alteration of different parts of the molecule.

Modification of the 2-Amino Group

The 2-amino group of the thiazole ring is a common site for modification. Introducing various substituents can significantly impact biological activity by altering the molecule's polarity, size, and hydrogen bonding capacity.

One established approach involves the condensation of the 2-amino group with various aromatic aldehydes to form Schiff bases. nih.gov Studies on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that the nature of the substituent on the aldehyde-derived phenyl ring is crucial for antimicrobial and anticancer activities. nih.govresearchgate.net For example, derivatives with hydroxyl and methoxy groups on the phenyl ring demonstrated significant biological potential. nih.gov The introduction of electron-withdrawing groups at the para-position of the phenyl nucleus attached to the thiazole ring has been shown to improve the antimicrobial and anticancer activities of 4-(4-bromophenyl)-thiazol-2-amines. researchgate.net

Another strategy involves acylating the 2-amino group. In a series of 4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-amine (B2489880) derivatives, acylation with different acid chlorides, such as butyryl chloride, led to compounds with altered properties. nih.gov Further modification, such as demethylation of methoxy groups on the phenyl ring to yield dihydroxy-phenyl derivatives, can also modulate activity. nih.gov

In the context of developing anti-inflammatory agents, systematic modification of the 2-amino position on a related 4-(4-chlorothiophen-2-yl)thiazol-2-amine core with various cyclic amines has yielded potent and selective COX-2 inhibitors. frontiersin.orgnih.gov This highlights a viable strategy for enhancing selectivity. The introduction of groups like piperidine (B6355638) and 4-methylpiperazine at this position led to compounds with high selectivity for COX-2 over COX-1. nih.gov

Table 1: Effect of 2-Amino Group Modification on COX Inhibition for a 4-(4-chlorothiophen-2-yl)thiazol-2-amine Series nih.gov

Compound IDR-Group (Substituent on 2-amino position)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
5a 4-Methylpiperazin-1-yl>1002.51>39.84
5b Piperidin-1-yl32.120.7642.26
5d 4-Hydroxypiperidin-1-yl>1000.89>112.35
5e 4-Benzylpiperazin-1-yl>1000.81>123.45
5f Morpholino1.989.010.21
Aspirin (Standard for COX-1)13.01--
Celecoxib (Standard for COX-2)-0.05-

Modification of the 4-Phenyl Ring

The substitution pattern on the 4-phenyl ring directly influences the electronic properties and steric profile of the molecule, which are critical for target engagement. In SAR studies of related thiazolidin-4-one derivatives, the lipophilic phenyl ring was systematically modified. nih.gov A 2,4-difluorophenyl analog was found to be equipotent to a lead compound, demonstrating that this substitution pattern is favorable for activity. nih.gov In contrast, an unsubstituted phenyl derivative was only 2-3 fold less potent, indicating that while the fluorine atoms contribute to potency, they are not an absolute requirement. nih.gov The 4-chloro-2-fluorophenyl analog showed only a two-fold decrease in potency, suggesting that the position and nature of the halogen substituents can be fine-tuned to optimize activity. nih.gov

Table 2: Influence of Phenyl Ring Substitution on S1P₄–R Agonist Activity in a Thiazolidin-4-one Series nih.gov

Compound IDPhenyl Ring SubstituentEC₅₀ (nM)Selectivity vs S1P₁–R
15g (Hit) 2-Fluorophenyl110>227-fold
19i 2,4-Difluorophenyl110>227-fold
19k 4-Chloro-2-fluorophenyl200>125-fold
19l Phenyl260>96-fold

Structural Simplification Approaches

Structural simplification is a medicinal chemistry strategy aimed at reducing molecular complexity while retaining or improving biological activity. The goals are often to simplify the synthetic route, reduce molecular weight, and improve physicochemical properties like solubility and metabolic stability.

An example of this approach can be found in studies of bisebromoamide, a complex natural product. Researchers found that a synthetically prepared, simplified analogue demonstrated a similar potency against the proliferation of HeLa S3 cells, indicating that parts of the complex structure were not essential for its cytotoxic effect. researchgate.net This principle can be applied to complex 4-phenyl-thiazol-2-ylamine derivatives.

In the context of the 4-phenyl-thiazol-2-ylamine scaffold, simplification can be explored by analyzing the contribution of various substituents. For instance, in the thiazolidin-4-one series mentioned previously, the unsubstituted phenyl derivative (19l) was only slightly less potent than the 2,4-difluorophenyl analog (19i). nih.gov This suggests that a simplified analog lacking the difluoro substitution could be a viable lead compound, potentially offering a simpler synthetic pathway and different metabolic profile while largely maintaining biological activity. nih.gov

Another approach to simplification involves replacing complex, bulky substituents with smaller, functionally equivalent groups. For example, if a large heterocyclic moiety attached to the 2-amino group confers a certain activity, researchers might explore replacing it with smaller cyclic or even acyclic amines to determine the minimal structural requirements for that activity. This can lead to the discovery of more "ligand-efficient" molecules, which is a key goal in modern drug design.

Computational and Theoretical Chemistry Applications for 4 2,3 Difluoro Phenyl Thiazol 2 Ylamine Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery. They are used to predict how a ligand, such as 4-(2,3-difluoro-phenyl)-thiazol-2-ylamine, might interact with a protein's binding site.

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for exploring potential biological targets and understanding the fundamental interactions that govern binding affinity. For aminothiazole derivatives, docking studies have been instrumental in identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

For instance, in studies of similar thiazole-containing compounds, docking simulations have revealed critical hydrogen bonds between the thiazole (B1198619) nitrogen or the amino group and amino acid residues such as Gln34 in the active site of enzymes like elastase. nih.gov Hydrophobic interactions, involving the phenyl ring and other nonpolar residues (e.g., Asn76, Glu80, Tyr38), are also frequently identified as significant contributors to binding. nih.gov The difluoro-phenyl group of this compound would be a key focus in such analyses, with the fluorine atoms potentially forming halogen bonds or other specific electrostatic interactions.

Table 1: Common Interactions Investigated via Molecular Docking for Thiazole Derivatives

Interaction Type Interacting Ligand Moiety Potential Protein Residue Examples
Hydrogen Bonding Thiazole Nitrogen, Amino Group Glutamine, Asparagine, Serine
Hydrophobic Interactions Phenyl Ring, Thiazole Ring Leucine, Valine, Phenylalanine, Tyrosine
π-π Stacking Phenyl Ring, Thiazole Ring Phenylalanine, Tyrosine, Tryptophan, Histidine

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and confirm the persistence of key binding interactions identified in docking. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. kmu.edu.trbohrium.com These calculations are vital for rationalizing a molecule's structure, stability, and reactivity.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior. mgesjournals.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions, facilitating charge transfer within the molecule or to an external acceptor. nih.gov For this compound, DFT calculations would map the distribution of these orbitals, revealing which parts of the molecule are most likely to be involved in electron donation and acceptance during chemical reactions or binding events. mgesjournals.commgesjournals.com

Table 2: Key Parameters from Molecular Orbital Analysis

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Related to the molecule's electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Related to the molecule's electron-accepting ability.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. nih.govresearchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly in a biological context. researchgate.netresearchgate.net

The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like nitrogen or oxygen). These areas are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule.

For this compound, an MEP map would likely show negative potential around the thiazole nitrogen and the fluorine atoms, and positive potential around the amino group's hydrogens, highlighting the key sites for hydrogen bonding and other electrostatic interactions within a protein's binding site. bohrium.comresearchgate.net

Beyond orbital analysis, quantum chemical calculations can determine a range of electronic structure properties that describe a molecule's reactivity. kmu.edu.tr These "global reactivity descriptors" are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. capes.gov.br

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, known as molecular descriptors, that govern activity, QSAR models can predict the potency of new, unsynthesized analogs, saving significant time and resources in the drug development pipeline. mdpi.com

For a series of compounds based on the this compound scaffold, a QSAR study would typically involve the steps outlined below.

Table 1: Hypothetical Data Set for a QSAR Study of this compound Analogs

Compound IDR-Group ModificationBiological Activity (IC₅₀, µM)pIC₅₀ (-logIC₅₀)
Base -H (on amine)15.24.82
A-1 -CH₃10.54.98
A-2 -C₂H₅12.14.92
A-3 -COCH₃5.85.24
B-1 4-Fluoro (on phenyl)8.35.08
B-2 4-Chloro (on phenyl)7.15.15
B-3 4-Methoxy (on phenyl)9.55.02
C-1 5-Chloro (on thiazole)3.45.47

This table is illustrative and represents the type of data required to build a QSAR model. The activity values are hypothetical.

Once a dataset of compounds with corresponding biological activities is established, various statistical techniques can be used to develop a predictive model. The goal is to create a robust equation that can accurately forecast the activity of new molecules based on their structural descriptors. nih.gov

Multiple Linear Regression (MLR): MLR is one of the most straightforward methods for developing a QSAR model. mdpi.com It generates a linear equation that relates the biological activity (e.g., pIC₅₀) to a combination of the most influential molecular descriptors. imist.maresearchgate.net For instance, a study on thiazole derivatives might yield an MLR model with high correlation coefficients (r²) and predictive power (q²), indicating a strong relationship between the selected descriptors and the observed activity. elsevierpure.comijpsdronline.com

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. researchgate.net They can capture intricate and non-linear relationships between molecular descriptors and biological activity that may be missed by MLR. imist.ma An ANN model consists of interconnected nodes (neurons) arranged in layers. For a set of thiazole derivatives, an ANN model could potentially offer superior predictive performance, especially for large and structurally diverse datasets. nih.gov Studies on related heterocyclic compounds have shown that ANN models, when properly trained and validated, can achieve very high correlation coefficients for both training and test sets. imist.maresearchgate.net

The reliability of any QSAR model, whether MLR or ANN, is assessed through rigorous internal and external validation procedures to ensure it is robust and has genuine predictive power. imist.ma

A critical outcome of a QSAR study is the identification of the specific molecular properties that have the most significant impact on biological activity. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. For the 4-(2,3-difluoro-phenyl) group, descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges are crucial. imist.ma The difluoro substitution pattern creates a specific electronic environment that can be vital for target interaction.

Steric Descriptors: These describe the size and shape of the molecule. Molar Refractivity (MR), which relates to molecular volume and polarizability, is a common steric descriptor. imist.ma The shape of the phenyl and thiazole rings and the nature of any substituents will influence how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is the classic measure of hydrophobicity. This property is critical for membrane permeability and for hydrophobic interactions within a protein binding pocket. imist.ma

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching.

In studies of related 2-aminothiazole (B372263) and thiazolidinone structures, descriptors related to electronegativity, polarizability, surface area, and the presence of specific functional groups (like halogen atoms) have been found to be positively correlated with activity. nih.govnih.gov

Table 2: Examples of Key Molecular Descriptors and Their Potential Influence

Descriptor ClassDescriptor ExamplePotential Influence on Activity of Thiazole Derivatives
Electronic E-LUMO (Energy of Lowest Unoccupied Molecular Orbital)Lower energy may indicate greater ease of accepting electrons, potentially enhancing binding to electron-rich residues in a target. imist.ma
Hydrophobic LogP (Partition Coefficient)An optimal LogP value is crucial; too high or too low can negatively affect absorption and distribution. imist.ma
Steric Molar Refractivity (MR)Indicates the volume and polarizability of the molecule, affecting how well it fits into the target's binding site. imist.ma
Topological T_C_C_4A 2D descriptor found to be important in the activity of other aryl thiazole derivatives. ijpsdronline.com

This table is illustrative, drawing on findings from QSAR studies of related thiazole compounds.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov Using this compound as a starting point, VS can be employed to discover new and potentially more effective molecules. nih.goveurekaselect.com There are two main approaches.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the biological target is unknown, but one or more active molecules (ligands) have been identified. nih.gov The structure of this compound would serve as a "query" or "template." The screening software then searches through databases containing millions of compounds to find molecules with similar 2D (scaffold) or 3D (shape and pharmacophore) features. nih.govacs.org A pharmacophore model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can be built from the query molecule to guide the search. slideshare.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), SBVS can be performed. nih.gov This approach, often called molecular docking, computationally places candidate ligands from a database into the target's binding site and estimates the binding affinity using a scoring function. nih.gov For this compound, if its target were known (e.g., a specific kinase or enzyme), researchers could dock millions of compounds into the active site to find novel scaffolds that fit well and form key interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.comacs.org This method has been successfully used to identify novel inhibitors for various targets using thiazole-based scaffolds. nih.govacs.org

Table 3: General Workflow for a Virtual Screening Campaign

StepDescriptionMethodologies
1. Preparation Ligand-Based: Select a query molecule (e.g., this compound) and prepare a 3D conformer. Structure-Based: Obtain and prepare the 3D structure of the target protein.Energy minimization, protonation state assignment.
2. Database Selection Choose one or more large chemical databases of purchasable or virtual compounds to screen (e.g., ZINC, ChEMBL).-
3. Screening Ligand-Based: Search the database for molecules with high similarity (shape, pharmacophore) to the query. Structure-Based: Dock each compound from the database into the target's binding site.Similarity algorithms, pharmacophore mapping, molecular docking programs (e.g., AutoDock, Glide).
4. Hit Selection Rank the compounds based on a scoring function (similarity score or docking score) and select a subset of top-scoring "hits".Scoring functions, binding energy estimation.
5. Post-Processing Filter the hit list based on chemical properties (e.g., Lipinski's Rule of Five), visual inspection of the binding mode, and commercial availability.ADMET prediction, diversity analysis.
6. Experimental Validation Purchase and test the most promising hits in biological assays to confirm activity.In vitro enzyme assays, cell-based assays.

Analytical and Characterization Methodologies in Academic Research for 4 2,3 Difluoro Phenyl Thiazol 2 Ylamine

Spectroscopic Techniques for Structure Elucidation of Synthesized Compounds and Derivatives (e.g., 1H NMR, 13C NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. While specific data for 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine is not published, the characterization of analogous and derivative thiazole (B1198619) compounds in academic research establishes a clear precedent for the methodologies that would be employed. niscpr.res.inosti.govmdpi.comdntb.gov.uaresearchgate.netnih.govrsc.orgmdpi.commdpi.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for mapping the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR would be expected to show distinct signals for the protons on the thiazole ring, the aminophenyl group, and the difluorophenyl ring. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 2,3-difluoro substitution pattern. Similarly, ¹³C NMR would provide data on the chemical environment of each carbon atom in the molecule. mdpi.comrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation. For this compound (Molecular Formula: C₉H₆F₂N₂S), the expected molecular weight is approximately 212.22 g/mol . chemicalbook.comchemicalbook.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. niscpr.res.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of the target compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H bonds of the aromatic rings, C=N and C=C stretching within the thiazole and phenyl rings, and C-F stretching from the difluorophenyl moiety. researchgate.netresearchgate.net

Table 1: Expected Spectroscopic Analysis for this compound

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on both phenyl and thiazole rings, and amine (NH₂) protons. Coupling patterns would confirm the 2,3-difluoro substitution.
¹³C NMR Resonances for all nine carbon atoms, with chemical shifts influenced by the fluorine atoms and the heterocyclic ring structure.
Mass Spec (MS) A molecular ion peak (M+) consistent with the molecular weight of 212.22.

| IR Spectroscopy | Characteristic bands for N-H (amine), aromatic C-H, C=N, C=C, and C-F bonds. |

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the consumption of starting materials and the formation of the product during a synthesis. By comparing the retention factor (Rf) of the reaction mixture components to that of the starting materials, chemists can determine the reaction's progress. osti.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique used to determine the purity of the synthesized compound with high precision. A pure sample of this compound would ideally show a single peak under various conditions. The purity is typically reported as a percentage based on the peak area. niscpr.res.in

The absence of published experimental data for this compound highlights a specific gap in the chemical literature. While the analytical methodologies for its characterization are well-established through work on analogous compounds, the specific spectral data remains to be documented in accessible scientific sources.

Future Directions and Research Opportunities

Exploration of Undiscovered Biological Targets for Thiazole (B1198619) Scaffolds

The 2-aminothiazole (B372263) core is a versatile pharmacophore, known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net While many targets have been identified, a vast landscape of biological space remains to be explored for thiazole scaffolds. Future research will likely focus on identifying and validating novel and perhaps undiscovered biological targets to expand the therapeutic applications of derivatives of 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine.

One promising avenue is the investigation of protein-protein interactions (PPIs). Many disease pathways are driven by complex PPIs that have traditionally been challenging to target with small molecules. The structural diversity that can be built around the thiazole scaffold makes it an attractive starting point for the design of molecules that can modulate these interactions. For instance, fascin, an actin-bundling protein involved in cancer cell migration and metastasis, has emerged as a potential therapeutic target for thiazole derivatives. acs.orgnih.gov

Another area of exploration is the targeting of enzymes and pathways that have been historically difficult to drug. For example, 2-aminothiazoles have been identified as a promising class of small molecules for the treatment of prion diseases, neurodegenerative conditions for which there are currently no effective therapies. bohrium.comnih.gov Further research into the specific mechanisms by which these compounds exert their anti-prion activity could uncover novel therapeutic targets within the complex pathology of these diseases.

Additionally, the continued exploration of kinases and other signaling pathway components remains a priority. The PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, is a known target for some thiazole derivatives. nih.gov However, the full extent of the kinome that can be modulated by thiazole-based compounds is not yet fully understood. High-throughput screening and chemoproteomic approaches will be instrumental in identifying new kinase targets and elucidating the polypharmacology of these compounds.

The following table summarizes some of the emerging and underexplored biological targets for thiazole scaffolds:

Potential Biological Target ClassSpecific Example(s)Therapeutic AreaRationale for Exploration
Protein-Protein Interactions (PPIs)FascinOncology (Metastasis)Thiazole derivatives have shown potential to inhibit cancer cell migration and invasion by targeting fascin. acs.orgnih.gov
Prion ProteinsPrPScNeurodegenerative Diseases2-Aminothiazoles have demonstrated anti-prion activity in cellular models, suggesting a novel therapeutic approach for prion diseases. bohrium.comnih.gov
KinasesPI3K/AKT/mTOR pathway components, unexplored kinasesOncology, Inflammatory DiseasesThe thiazole scaffold is a known kinase inhibitor, and further exploration could identify novel and selective kinase targets. nih.gov
MetalloenzymesCarbonic Anhydrases (CA IX and XII)OncologyCertain 2-aminobenzothiazole derivatives have shown inhibitory activity against tumor-associated carbonic anhydrase isoforms. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies for 2-Aminothiazoles

The synthesis of 2-aminothiazoles is a cornerstone of medicinal chemistry research. While classical methods such as the Hantzsch synthesis are well-established, there is a growing emphasis on the development of more advanced and sustainable synthetic methodologies. researchgate.net Future research in this area will focus on improving efficiency, reducing environmental impact, and expanding the chemical space of accessible 2-aminothiazole derivatives.

Green chemistry principles are increasingly being integrated into the synthesis of 2-aminothiazoles. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or biodegradable catalyst systems. researchgate.net For example, recent studies have reported the use of eco-friendly catalysts for the synthesis of thiazole derivatives, highlighting the move towards more sustainable chemical processes. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 2-aminothiazoles. This technology can significantly reduce reaction times and improve yields compared to conventional heating methods. Further exploration of MAOS in combination with green chemistry principles will likely lead to even more efficient and sustainable synthetic routes.

The following table provides an overview of some advanced and sustainable synthetic methodologies for 2-aminothiazoles:

MethodologyKey FeaturesAdvantagesReference Example
Green Chemistry ApproachesUse of eco-friendly solvents (e.g., water, ethanol), biodegradable catalysts.Reduced environmental impact, increased safety.Synthesis of thiazole derivatives using eco-friendly catalysts. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, shorter reaction times.Increased reaction rates, improved yields.Microwave-assisted synthesis of various thiazole derivatives.
Novel Catalytic SystemsNanocatalysts, magnetically recoverable catalysts.High catalytic activity, easy catalyst recovery and reuse.Use of nanocatalysts in the synthesis of hydrazineyl-thiazolone derivatives. researchgate.net
One-Pot Multicomponent ReactionsSynthesis of complex molecules in a single step.Increased efficiency, reduced waste generation.Three-component synthesis of thiazole derivatives. researchgate.net

Integration of Multi-Omics and Systems Biology Approaches in Mechanistic Studies

Understanding the precise mechanism of action of drug candidates like this compound is crucial for their development. Traditional pharmacological studies often focus on a single target or pathway. However, the biological effects of a compound are often the result of complex interactions across multiple cellular systems. The integration of multi-omics and systems biology approaches offers a powerful paradigm to unravel these complexities and gain a holistic understanding of a compound's mechanism of action.

Multi-omics approaches involve the comprehensive analysis of different types of biological molecules, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). By integrating these datasets, researchers can construct a more complete picture of the cellular response to a drug. For a compound like this compound, this could involve treating cells with the compound and then analyzing changes in gene expression, protein levels, and metabolite concentrations.

Systems biology then takes this integrated data and uses computational models to simulate and predict the behavior of complex biological systems. This can help to identify key nodes and pathways that are perturbed by the compound, leading to a deeper understanding of its on-target and off-target effects. For example, by analyzing the changes in the transcriptome and proteome following treatment with a thiazole derivative, researchers could identify novel signaling pathways that are modulated by the compound.

While specific multi-omics studies on this compound are not yet widely published, the application of these approaches to other thiazole derivatives and in the broader context of drug discovery highlights their immense potential. For instance, multi-omics data can be used to identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine.

Design of Novel Chemical Probes Based on this compound Scaffold for Target Validation

The identification of a bioactive compound is often only the first step in the drug discovery process. A critical subsequent step is target validation, which involves confirming that the identified biological target is indeed responsible for the compound's therapeutic effects. The design and synthesis of novel chemical probes based on the this compound scaffold will be instrumental in this endeavor. acs.org

A chemical probe is a small molecule that is designed to interact with a specific biological target with high affinity and selectivity. nih.gov These probes are often modified with a reporter tag, such as a fluorescent dye or a biotin molecule, which allows for the visualization and isolation of the target protein. By using a chemical probe derived from this compound, researchers can directly identify its binding partners within a complex biological system, such as a cell lysate or even a whole organism.

The design of an effective chemical probe requires careful consideration of the structure-activity relationship (SAR) of the parent compound. The point of attachment for the reporter tag must be chosen such that it does not disrupt the compound's binding to its target. Additionally, the linker used to attach the tag should be of an appropriate length and flexibility to allow for efficient interaction with the target.

Photoaffinity labeling is a powerful technique that can be used in conjunction with chemical probes for target identification. enamine.net In this approach, the probe is designed with a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the permanent labeling and subsequent identification of the target.

The development of chemical probes based on the this compound scaffold will not only be crucial for validating its primary biological target but also for identifying potential off-target interactions, which is essential for assessing the compound's safety profile.

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design for Thiazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the future development of thiazole derivatives. astrazeneca.comnih.gov Structure-based drug design, which relies on the three-dimensional structure of the biological target, can be greatly enhanced by the application of AI and ML algorithms. researchgate.net

One of the key applications of AI in this context is the development of predictive models for the biological activity of novel compounds. nih.govnih.gov By training ML models on large datasets of known thiazole derivatives and their corresponding biological activities, it is possible to create algorithms that can predict the activity of new, untested compounds with a high degree of accuracy. researchgate.net This can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis and testing of the most promising candidates.

AI can also be used to optimize the structure of a lead compound, such as this compound, to improve its potency, selectivity, and pharmacokinetic properties. Generative models, a type of AI, can design novel molecules with desired properties by learning the underlying patterns in existing chemical data. These models can explore a vast chemical space to identify new thiazole derivatives that are predicted to have superior therapeutic profiles.

Furthermore, AI and ML can be used to analyze the complex interactions between a drug and its target at the atomic level. By simulating the binding of a thiazole derivative to its target protein, these algorithms can provide insights into the key molecular interactions that are responsible for its biological activity. This information can then be used to guide the design of new compounds with improved binding affinity and selectivity.

The following table highlights some of the key applications of AI and ML in the structure-based drug design of thiazole derivatives:

ApplicationDescriptionPotential Impact
Predictive Modeling of Biological ActivityTraining ML models to predict the activity of new thiazole derivatives based on their chemical structure. nih.govAccelerated identification of promising drug candidates.
Lead OptimizationUsing AI to design novel thiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.Development of more effective and safer drugs.
Analysis of Drug-Target InteractionsSimulating the binding of thiazole derivatives to their target proteins to understand the molecular basis of their activity.Rational design of new compounds with enhanced binding affinity.
Virtual ScreeningUsing AI to screen large virtual libraries of compounds to identify potential thiazole-based inhibitors of a specific target.Efficient exploration of chemical space for new drug leads.

Q & A

Q. How can researchers leverage structural analogs (e.g., 4-(3,4-dichlorophenyl)-thiazol-2-ylamine) to establish structure-activity relationships (SAR) for this compound class?

  • Methodological Answer :
  • Analog Synthesis : Replace the difluorophenyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) substituents.
  • Biological Testing : Compare IC₅₀ values across analogs to map substituent effects.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.